molecular formula C11H10O2 B7795711 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B7795711
M. Wt: 174.20 g/mol
InChI Key: MDKZJJLBSFQGBQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde (CAS 923683-62-9) is a high-purity aromatic aldehyde derivative of significant value in synthetic and medicinal chemistry research. This compound, with the molecular formula C 11 H 10 O 2 and a molecular weight of 174.20 g/mol, features a benzaldehyde core substituted with a methyl group and a prop-2-yn-1-yloxy (propargyloxy) chain . The presence of both an aldehyde and an alkyne group on the aromatic ring makes this compound a versatile and key building block for constructing more complex molecular architectures. Researchers can utilize the aldehyde group for condensation reactions, such as forming Schiff bases, or for further oxidation and reduction sequences. The prop-2-yn-1-yloxy ether moiety is particularly valuable for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly reliable and selective reaction used to rapidly assemble molecules or conjugate chemical tags for bioconjugation and materials science applications . While specific biological data for this methyl-substituted analog is limited in the public domain, closely related compounds, such as 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, have been investigated as precursors in the synthesis of compounds with potential anticancer properties and as inhibitors for enzymes like carbonic anhydrase II, suggesting a promising research pathway for this compound as well . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

4-methyl-2-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-3-6-13-11-7-9(2)4-5-10(11)8-12/h1,4-5,7-8H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKZJJLBSFQGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=O)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Ambient-Temperature Reaction in DMF

Procedure :

  • Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (1.5–2 equiv), K₂CO₃ (3–4 equiv).

  • Solvent : N,N-Dimethylformamide (DMF).

  • Conditions : Stir at 20–25°C for 2–3 hours.

  • Workup : Quench with aqueous NH₄Cl, extract with ethyl acetate, and purify via column chromatography (EtOAc/hexane).

Key Findings :

  • Yield : 74–91%.

  • Advantages : High efficiency, minimal byproducts.

  • Mechanism : K₂CO₃ deprotonates the phenol, enabling nucleophilic attack on propargyl bromide.

ComponentQuantity (mmol)Role
2-Hydroxy-4-methylbenzaldehyde5Substrate
Propargyl bromide7.5Alkylating agent
K₂CO₃6Base
DMF20 mLSolvent

Method B: Reflux in Acetone

Procedure :

  • Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (1.2–1.5 equiv), K₂CO₃ (3.5–4 equiv).

  • Solvent : Acetone.

  • Conditions : Reflux at 80°C for 16–24 hours.

  • Workup : Cool, filter, and recrystallize from methanol.

Key Findings :

  • Yield : 73–87%.

  • Advantages : Compatible with less reactive substrates.

  • Limitations : Extended reaction time increases energy costs.

ComponentQuantity (mmol)Role
2-Hydroxy-4-methylbenzaldehyde0.694Substrate
Propargyl bromide0.83–1.03Alkylating agent
K₂CO₃2.44Base
Acetone3 mLSolvent

Method C: High-Temperature Reaction in NMP

Procedure :

  • Reagents : 2-Hydroxy-4-methylbenzaldehyde (1 equiv), propargyl bromide (3 equiv), K₂CO₃ (4 equiv).

  • Solvent : N-Methyl-2-pyrrolidone (NMP).

  • Conditions : Heat at 473K (200°C) for 2 hours.

  • Workup : Extract with benzene, wash with NaOH and Na₂CO₃, dry over Na₂SO₄.

Key Findings :

  • Yield : 60%.

  • Mechanism : High temperature accelerates nucleophilic substitution but risks decomposition.

ComponentQuantity (mmol)Role
2-Hydroxy-4-methylbenzaldehyde10Substrate
Propargyl bromide30Alkylating agent
K₂CO₃40Base
NMP20 mLSolvent

Critical Analysis of Methods

Yield Comparison

MethodSolventTemperatureTime (h)Yield (%)
ADMF25°C2–374–91
BAcetone80°C16–2473–87
CNMP200°C260

Insights :

  • Method A (DMF, ambient) achieves the highest yields due to optimal solvent polarity and minimal side reactions.

  • Method B (acetone, reflux) balances yield and scalability for industrial applications.

  • Method C (NMP, high temp) is less efficient but useful for sterically hindered substrates.

Challenges and Solutions

  • Steric Hindrance : The methyl group at C4 may slow reaction kinetics.

    • Solution : Use polar solvents (DMF) to stabilize transition states.

  • Byproduct Formation : Over-alkylation or dimerization of propargyl bromide.

    • Solution : Limit propargyl bromide to 1.5 equiv and monitor via TLC.

  • Purification : Crystallization from methanol or hexane improves purity.

Applications of 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

This compound serves as a precursor in:

  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition for bioconjugation.

  • Polymer Synthesis : Functionalization of polyacetylenes or polyelectrolytes.

  • Pharmaceuticals : Synthesis of benzodiazepine derivatives .

Chemical Reactions Analysis

Multicomponent Biginelli Reaction

This aldehyde participates in Biginelli reactions to synthesize dihydropyrimidinones (DHPMs), key scaffolds in medicinal chemistry:

  • Components : Ethyl acetoacetate, urea/thiourea, and catalytic NaHSO₄ in acetic acid .

  • Conditions : Room temperature (48 h) followed by reflux (4 h) .

  • Example Product : DHPM derivatives with acetylcholinesterase inhibition activity (IC₅₀ values: 0.5–5.2 μM) .

Entry Catalyst Temperature Time Yield Biological Activity
1NaHSO₄RT → Reflux52 h60–75%AChE inhibition: 46.95% at 10 μM
2HClReflux24 h55–68%Antioxidant: 1.75 TE

Click Chemistry (CuAAC)

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Conditions : CuI (10 mol%), TBTA ligand, sodium ascorbate, in THF/H₂O (rt, 12 h) .

  • Application : Conjugation with azide-functionalized peptides or resorcinarenes for drug delivery systems .

Azide Partner Product Yield Application
Peptide-azideTriazole-linked conjugate85–90%Targeted therapeutics
Resorcinarene-azideMacrocyclic fluorescent probes78%Supramolecular sensing

Nucleophilic Aldol Condensation

The aldehyde group facilitates condensations with active methylene compounds:

  • Example : Reaction with dimedone or acetylacetone under acidic conditions to form α,β-unsaturated ketones .

  • Yield : 60–74% for chalcone analogs .

Oxidative Coupling Reactions

The propargyl group undergoes oxidative dimerization or cyclization:

  • Conditions : CuI/TBHP in acetonitrile at 70°C .

  • Product : Halogenated benzodioxepinones via iodolactonization .

Oxidizing Agent Product Yield Reference
TBHP/CuIBenzodioxepinone derivatives65–78%

Reductive Amination

The aldehyde reacts with primary amines to form Schiff bases:

  • Conditions : Ethanol, rt, 4–6 h .

  • Application : Hydrazide derivatives for tyrosinase inhibition (IC₅₀: 0.8–3.2 μM) .

Crystallographic and Stability Data

  • Crystal Structure : Analogous 4-(prop-2-yn-1-yloxy)benzaldehyde exhibits planar geometry with π-π stacking (C···C distance: 3.30 Å) .

  • Lipophilicity : Calculated CLogS = −2.1 to −1.8, TPSA = 45–60 Ų .

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is extensively used as an intermediate in the synthesis of fine chemicals. Its reactive alkyne functionality enables the formation of complex molecules, making it valuable in medicinal chemistry and materials science. For instance, it has been utilized in the synthesis of novel phenylamino quinazolinone derivatives, which exhibit anti-tyrosinase activity, indicating potential therapeutic applications .

Case Study: Synthesis of Quinazolinone Derivatives

A recent study synthesized a series of compounds using this compound as a key intermediate. The derivatives demonstrated significant biological activity, with some exhibiting high inhibitory effects on tyrosinase, an enzyme involved in melanin production . The synthesis process involved multiple steps including reaction with isatoic anhydride and subsequent transformations.

Compound Yield (%) Biological Activity
9a80–85High anti-tyrosinase
9r75Moderate anti-tyrosinase

Development of Fluorescent Probes

Biological Imaging:
The compound is also employed in the development of fluorescent probes that are essential for biological imaging and diagnostics. These probes enhance visibility and specificity in various research applications, particularly in cellular imaging where precise localization of biomolecules is crucial.

Case Study: Fluorescent Probes for Cellular Imaging

In a study focusing on the synthesis of fluorescent probes using this compound, researchers demonstrated its effectiveness in labeling specific proteins within cells. The probes exhibited strong fluorescence under UV light, allowing for detailed imaging of cellular structures .

Polymer Chemistry

Modification of Polymer Properties:
In polymer chemistry, this compound is utilized to modify the properties of polymers, leading to enhanced performance materials. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Thiol-Yne Resins

Research investigating photocurable thiol-yne resins highlighted the role of this compound in creating resins with improved mechanical properties suitable for biomedical applications . The study found that the addition of this compound resulted in resins that could be cured under UV light while maintaining flexibility and toughness.

Property Before Modification After Modification
Tensile Strength (MPa)3050
Elongation at Break (%)515

Chemical Probes

Synthesis of Chemical Probes:
The compound serves as a trifunctional building block for synthesizing chemical probes used in various biochemical assays. Its ability to form stable linkages with other functional groups makes it ideal for creating probes that can selectively bind to target molecules.

Case Study: Synthesis of Benzophenone Probes

A study reported the synthesis of benzophenone-based chemical probes using this compound. These probes were designed for light activation and demonstrated effective binding capabilities to target proteins involved in cancer progression .

Mechanism of Action

The mechanism by which 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects involves its ability to undergo various chemical reactions. The aldehyde group can form covalent bonds with biological targets, potentially modifying their activity. The propargyloxy group allows for further functionalization, enabling the compound to interact with different molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 4-methyl-2-(prop-2-yn-1-yloxy)benzaldehyde are compared below with analogous benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Electronic Effects
Compound Name Substituents (Position) Key Structural Features
This compound Methyl (4), Propargyloxy (2) Ortho-propargyloxy group induces steric hindrance; methyl enhances electron density.
4-(Prop-2-yn-1-yloxy)benzaldehyde Propargyloxy (4) Para-substitution minimizes steric effects, favoring nucleophilic reactions at C1.
3-(Prop-2-yn-1-yloxy)benzaldehyde Propargyloxy (3) Meta-substitution alters electronic distribution, reducing conjugation with aldehyde.
4-Methoxy-3-(prop-2-yn-1-yloxy)benzaldehyde Methoxy (4), Propargyloxy (3) Methoxy group increases electron density; meta-propargyloxy limits steric interference.

Key Observations :

  • Steric Effects : The ortho-propargyloxy group in the target compound may hinder reactions requiring planar transition states (e.g., Schiff base formation) compared to para-substituted analogs .
  • Electronic Effects : The electron-donating methyl group in the target compound stabilizes intermediates in cyclization reactions, whereas methoxy or ethoxy substituents in analogs (e.g., 4-methoxy-3-propargyloxy derivatives) provide stronger resonance effects .

Biological Activity

4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde, also known as 4-(prop-2-yn-1-yloxy)benzaldehyde, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a benzaldehyde moiety substituted with a propargyl ether. Its molecular structure can be represented as follows:

C10H10O Molecular Formula \text{C}_10\text{H}_{10}\text{O}\quad \text{ Molecular Formula }

Antioxidant and Neuroprotective Activity

Recent studies have highlighted the antioxidant and neuroprotective properties of derivatives containing the prop-2-yn-1-yloxy group. A significant study evaluated compounds derived from 4-(prop-2-yn-1-yloxy)benzaldehyde, revealing that certain derivatives exhibited considerable antioxidant activity (1.75 TE) and effectively blocked calcium channels (46.95% inhibition at 10 µM) . Notably, these compounds demonstrated a neuroprotective effect against oxidative stress induced by hydrogen peroxide, with neuroprotection percentages reaching up to 39% at 10 µM concentration .

Table 1: Neuroprotective Effects of Selected Compounds

CompoundNeuroprotection (%)Calcium Channel Blockade (%)Concentration (µM)
3a3846.9510
3j39Not specified10

Antibacterial Activity

In addition to neuroprotection, derivatives of this compound have shown antibacterial activity . A study indicated that several compounds exhibited broad-spectrum antibacterial effects against gram-positive bacteria, including strains such as Staphylococcus aureus and MRSA . The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those for standard antibiotics, suggesting their potential as effective antibacterial agents.

Table 2: Antibacterial Efficacy of Compounds

CompoundTarget BacteriaMIC (µM)
Compound AStaphylococcus aureus44
Compound BMRSA11
Compound CBacillus subtilis180

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies using the SH-SY5Y neuronal cell line demonstrated that compounds derived from this compound could protect against oxidative stress without exhibiting cytotoxic effects at concentrations up to 10 µM . This indicates a favorable safety profile for potential therapeutic applications in neurodegenerative diseases.
  • Antibacterial Studies : Another study outlined the synthesis of various derivatives, some of which displayed significant antibacterial properties against multiple strains of gram-positive bacteria. The effectiveness was attributed to the structural characteristics imparted by the prop-2-yn-1-yloxy substitution .
  • Mechanistic Insights : Investigations into the mechanism of action have suggested that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular processes critical for bacterial survival .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves alkylation of 2-hydroxy-4-methylbenzaldehyde with propargyl bromide in the presence of a base (e.g., K₂CO₃ or NaHCO₃) and a polar aprotic solvent like acetone or DMF. For optimization, parameters such as reaction temperature (60–80°C), stoichiometry (1:1 molar ratio of aldehyde to propargyl bromide), and catalyst (e.g., KI for enhanced reactivity) should be systematically varied. Purification via column chromatography (chloroform/hexane) or recrystallization (hexane) is typically employed .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aldehyde proton at ~10 ppm, propargyloxy –CH₂– at δ 4.7–4.9 ppm) and confirms substitution patterns.
  • IR Spectroscopy : Detects aldehyde C=O stretching (~1700 cm⁻¹) and propargyl C≡C stretching (~2100 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (C₁₁H₁₀O₂). Single-crystal X-ray diffraction is recommended for definitive stereochemical confirmation .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Eye/Skin Protection : Use gloves and goggles; immediate flushing with water for 15+ minutes upon contact .
  • Ventilation : Work in a fume hood due to potential respiratory irritation from aldehyde vapors.
  • Toxicity Assessment : While specific toxicological data may be limited, assume acute toxicity based on structural analogs (e.g., 4-hydroxybenzaldehyde derivatives) and follow institutional protocols for waste disposal .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the supramolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray analysis reveals intermolecular interactions such as:

  • C–H⋯O Hydrogen Bonds : Between aldehyde carbonyl and propargyl groups (distance ~2.8–3.3 Å).
  • π–π Stacking : Aromatic rings form ladder-like structures with centroid distances of ~3.3–3.5 Å.
  • Crystallographic Parameters : Use software like SHELX for refinement; report R factors (<0.05) and thermal displacement parameters to validate data quality .

Q. What computational methods predict the reactivity of the aldehyde and propargyloxy groups?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the aldehyde group.
  • Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity in nucleophilic additions (e.g., amine condensations).
  • Molecular Dynamics (MD) Simulations : Model solvent effects on reaction pathways (e.g., DMF vs. acetone) .

Q. How can researchers resolve contradictions in reported yields for propargylation reactions of similar benzaldehydes?

  • Methodological Answer :

  • Comparative Analysis : Vary solvent polarity (DMF vs. acetone), base strength (K₂CO₃ vs. NaHCO₃), and reaction time (6–24 hrs).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., over-alkylation or decomposition).
  • Statistical Design : Apply a Taguchi or factorial design to isolate critical variables .

Q. What strategies enable the use of this compound in synthesizing macrocyclic or supramolecular architectures?

  • Methodological Answer :

  • Condensation Reactions : React with polyamines (e.g., ethylenediamine) in [2+2] or [3+3] stoichiometry under dilute conditions to favor cyclization.
  • Template Effects : Use metal ions (e.g., Zn²⁺) to pre-organize aldehyde and amine groups.
  • Kinetic Control : Employ low temperatures (-20°C) to stabilize intermediates and suppress polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
Reactant of Route 2
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4-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde

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